2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one
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Overview
Description
2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis starting from readily available precursors and employing standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . This compound can modulate central inflammation and control brain inflammation processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(hydroxymethyl)thiazole: Another thiazole derivative with similar biological activities.
4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl: A compound with a thiazole ring and additional functional groups, used in various therapeutic applications.
Uniqueness
2-Amino-1-(2-methyl-1,3-thiazol-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2OS |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-amino-1-(2-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2OS/c1-4-8-3-6(10-4)5(9)2-7/h3H,2,7H2,1H3 |
InChI Key |
UGKATECGLJBHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C(=O)CN |
Origin of Product |
United States |
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